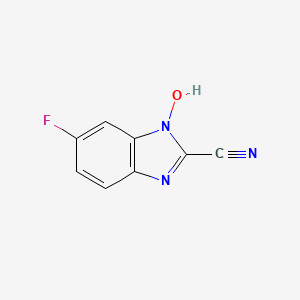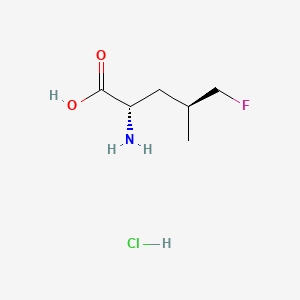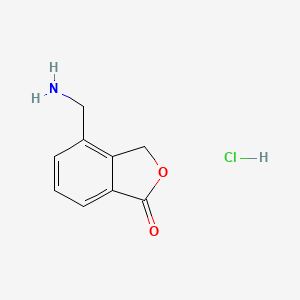
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. The tert-butyl group provides steric protection, enhancing the compound’s stability and making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with an appropriate sulfanyl ethyl derivative. One common method includes the nucleophilic substitution of a halogenated ethyl compound with N-Boc-piperazine under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures (around 60°C) overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butyl protecting group, yielding the free piperazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying enzyme mechanisms .
特性
分子式 |
C11H22N2O2S |
|---|---|
分子量 |
246.37 g/mol |
IUPAC名 |
tert-butyl 4-(2-sulfanylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-4-12(5-7-13)8-9-16/h16H,4-9H2,1-3H3 |
InChIキー |
DIKHNBHTUCGZEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


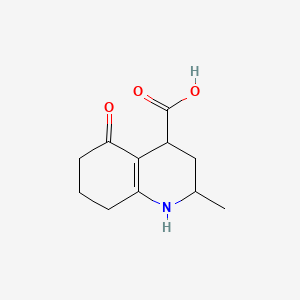
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)
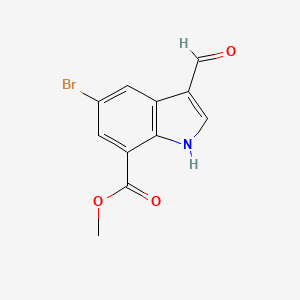

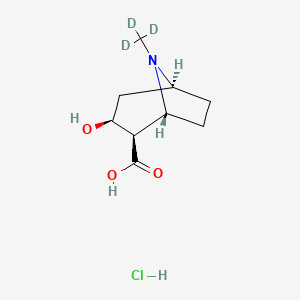

![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
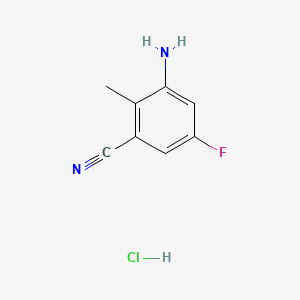
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
